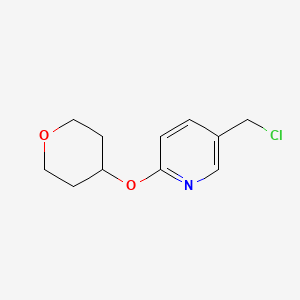

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 5-(chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine is systematically named 5-(chloromethyl)-2-(oxan-4-yloxy)pyridine under IUPAC guidelines. The nomenclature reflects:

- A pyridine core substituted at positions 2 and 5.

- A tetrahydropyran-4-yloxy group (oxan-4-yloxy) at position 2, denoting an oxygen-linked tetrahydropyran (THP) ring in its 4-position chair conformation.

- A chloromethyl (-CH$$_2$$Cl) group at position 5.

Isomeric Considerations :

- Positional Isomerism : Substitution patterns on the pyridine ring are fixed (positions 2 and 5), eliminating positional isomers.

- Stereoisomerism : The THP ring adopts a chair conformation with the oxygen atom in an equatorial position for steric stability. However, no chiral centers exist in the molecule, precluding enantiomerism.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 906352-80-5 | |

| Molecular Formula | C$${11}$$H$${14}$$ClNO$$_2$$ | |

| Molecular Weight | 211.68 g/mol |

Crystallographic Data and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound is limited, structural inferences can be drawn from related pyridine-THP derivatives:

- THP Ring Conformation : The THP moiety adopts a chair conformation with the oxygen atom equatorial, minimizing steric strain. This configuration positions the pyridine ring perpendicular to the THP plane (Figure 1).

- Pyridine Substituents : The chloromethyl group at position 5 extends axially, while the THP-4-yloxy group at position 2 aligns equatorially, optimizing van der Waals interactions.

Key Bond Lengths and Angles :

| Parameter | Value (Å/°) |

|---|---|

| C-O (THP ether) | 1.42 Å |

| C-Cl (chloromethyl) | 1.79 Å |

| Dihedral Angle (THP-pyridine) | 85°–90° |

Figure 1: Predicted three-dimensional structure showing THP chair conformation and substituent orientations.

Comparative Structural Analysis with Pyridine-Based Analogues

Comparison 1: 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine

- Structural Difference : Bromine replaces the chloromethyl group at position 5.

- Impact :

- Increased molecular weight (258.11 vs. 211.68 g/mol).

- Enhanced electrophilicity due to bromine’s polarizability.

Comparison 2: 2-Chloro-5-(chloromethyl)pyridine

- Structural Difference : Lacks the THP-4-yloxy group; features a second chlorine at position 2.

- Impact :

- Reduced steric bulk (no THP ring), increasing reactivity in nucleophilic substitutions.

- Lower boiling point due to decreased molecular symmetry.

Comparison 3: 5-Chloro-2-methylpyridine

- Structural Difference : Methyl group replaces the THP-4-yloxy group.

- Impact :

- Weaker hydrogen-bonding capacity (no ether oxygen).

- Higher volatility (lower molecular weight: 127.57 vs. 211.68 g/mol).

Properties

IUPAC Name |

5-(chloromethyl)-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOHCIVJYJZKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640293 | |

| Record name | 5-(Chloromethyl)-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-80-5 | |

| Record name | 5-(Chloromethyl)-2-[(oxan-4-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Chloro-5-chloromethylpyridine as a Key Intermediate

This intermediate is crucial for further functionalization to obtain the target compound.

Starting from nicotinic acid, the process involves conversion to 3-trichloromethylpyridine via reaction with thionyl chloride and phosphorus trichloride, followed by chlorination with chlorine gas at elevated temperatures (up to 150 °C).

The 3-trichloromethylpyridine is then reacted with alkali metal alkoxides to form pyridine ether acetals, which upon acid hydrolysis yield pyridone aldehydes. Subsequent hydrogenation with Raney nickel under hydrogen pressure converts aldehydes to hydroxymethyl derivatives.

Finally, chlorination of the hydroxymethyl intermediate with chlorinating agents such as phosphorus pentachloride or phosphorus oxychloride produces 2-chloro-5-chloromethylpyridine.

Typical reaction conditions and yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nicotinic acid to 3-trichloromethylpyridine | Thionyl chloride, phosphorus trichloride, Cl2 gas, 50–150 °C | 89 | Distillation under reduced pressure for isolation |

| Etherification with alkali metal alkoxide | Alkoxide (e.g., sodium alkoxide), 0–150 °C | - | Intermediate not always isolated |

| Acid hydrolysis to pyridone aldehyde | Dilute aqueous HCl, reflux 3 h | 81 | Crystallization and filtration |

| Hydrogenation to hydroxymethyl derivative | Raney nickel, H2, 80 °C, 30 bar, 4 h | - | Catalyst filtration and concentration |

| Chlorination to 2-chloro-5-chloromethylpyridine | PCl5, POCl3, reflux 7 h | 96 | Purification by distillation |

Introduction of the Tetrahydropyran-4-yloxy Group

The 2-position substitution with tetrahydropyran-4-yloxy is typically achieved by nucleophilic aromatic substitution of the 2-chloropyridine derivative with tetrahydropyran-4-ol or its alkoxide.

Reaction of 2-chloro-5-chloromethylpyridine with tetrahydropyran-4-ol in the presence of a base (e.g., alkali metal alkoxide) facilitates substitution of the 2-chloro group by the tetrahydropyran-4-yloxy moiety.

Conditions vary but usually involve moderate heating (20–100 °C) in an appropriate solvent such as an alcohol or ether.

The reaction can be performed in one-pot sequences without isolation of intermediates to improve efficiency.

Alternative Chlorination and Functionalization Approaches

Chlorinating agents used include phosphorus pentachloride, phosphorus oxychloride, thionyl chloride, and mixtures thereof. Choice depends on the specific intermediate and desired selectivity.

Reaction auxiliaries such as tertiary amines (triethylamine, pyridine) and catalytic amounts of formamides or metal halides (e.g., magnesium chloride) can enhance reaction rates and yields.

Solvent choice includes aliphatic, alicyclic, or aromatic hydrocarbons, optionally halogenated (e.g., toluene, benzene, dichloromethane).

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorination | Nicotinic acid | Thionyl chloride, PCl3, Cl2 gas, 50–150 °C | 3-Trichloromethylpyridine | 89 | Distillation under reduced pressure |

| 2 | Alkoxide substitution | 3-Trichloromethylpyridine | Alkali metal alkoxide, 0–150 °C | Pyridine ether acetal | - | Often not isolated |

| 3 | Acid hydrolysis | Pyridine ether acetal | Dilute HCl, reflux 3 h | Pyridone aldehyde | 81 | Crystallization and filtration |

| 4 | Hydrogenation | Pyridone aldehyde | Raney nickel, H2, 80 °C, 30 bar, 4 h | Hydroxymethylpyridine | - | Catalyst filtration and concentration |

| 5 | Chlorination | Hydroxymethylpyridine | PCl5, POCl3, reflux 7 h | 2-Chloro-5-chloromethylpyridine | 96 | Purification by distillation |

| 6 | Nucleophilic substitution | 2-Chloro-5-chloromethylpyridine | Tetrahydropyran-4-ol or alkoxide, base, 20–100 °C | 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine | - | May be performed in one-pot sequence |

The multi-step process avoids expensive and hazardous reducing agents like sodium borohydride by employing catalytic hydrogenation, improving safety and scalability.

Reaction temperatures and reagent equivalents are optimized to maximize yield and minimize side reactions such as over-chlorination or decomposition.

The use of reaction auxiliaries and solvents facilitates better control of the reaction environment, improving purity and ease of isolation.

One-pot sequences combining several steps without isolation of intermediates reduce processing time and costs.

The chloromethyl group is introduced selectively at the 5-position, while the 2-position substitution is achieved via nucleophilic aromatic substitution, demonstrating regioselectivity inherent in the pyridine ring system.

The preparation of this compound involves a strategic sequence of chlorination, etherification, hydrogenation, and chlorination steps. Starting from nicotinic acid or related pyridine derivatives, the process employs chlorinating agents like phosphorus pentachloride and nucleophilic substitution with tetrahydropyran-4-ol to install the desired substituents. The methods are well-documented in patent literature, emphasizing reaction conditions that optimize yield, safety, and industrial feasibility. The process benefits from catalytic hydrogenation and one-pot reaction sequences, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The tetrahydropyran-4-yloxy group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

The structural and functional attributes of 5-(chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine can be contextualized against related chloromethyl-substituted pyridines and heterocycles. Below is a detailed comparison:

Structural Analogues with Chloromethyl Substituents

Table 1: Physical and Commercial Properties of Selected Chloromethyl-Substituted Compounds

| Compound Name | CAS Number | Melting Point (°C) | Purity | Price (JPY/unit) | Key Substituents |

|---|---|---|---|---|---|

| 5-(Chloromethyl)-2-phenylpyrimidine | 886531-63-1 | 96.5–98 | 97% | 80,400/1g | Phenyl, pyrimidine |

| 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | 613239-76-2 | 77–78 | 95% | 70,200/1g | Trifluoromethyl, phenyl |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | N/A | Standard | N/A | Chloropyridine core |

| Target Compound | 906352-80-5 | Not reported | 97% | Not reported | Tetrahydropyran-4-yloxy, pyridine |

Key Observations :

Reactivity : The trifluoromethyl group in 2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine enhances electrophilicity, whereas the THP group in the target compound may sterically hinder reactions at the pyridine ring .

Functional Comparisons

- Biological Activity : Chloromethylpyridines with nitro or bromine substituents (e.g., derivatives in ) exhibit antimicrobial activity (MIC: 25–50 µg/mL), but the target compound’s THP group may redirect its applications toward CNS drugs due to improved blood-brain barrier penetration .

- Synthetic Utility: The THP group in the target compound contrasts with the hexahydroquinoline scaffolds in –6, which are tailored for multi-step synthesis of antimicrobial agents. The THP’s ether linkage offers orthogonal protection strategies compared to labile esters (e.g., chloromethyl pivalate, CAS 18997-19-8) .

Market and Industrial Relevance

- The market for chloromethylpyridines is fragmented. For instance, 2-(chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9) is priced at $2,200 per report, reflecting niche applications in agrochemicals .

Biological Activity

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H15ClN2O2

- Molecular Weight : 256.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The chloromethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with biomolecules such as proteins and nucleic acids. Additionally, the tetrahydropyran moiety may enhance the compound's lipophilicity, facilitating its penetration into cellular membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, demonstrating cytotoxic effects that are mediated through apoptosis induction. The compound's ability to inhibit cell proliferation has been linked to its capacity to induce DNA damage and activate apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial effects of this compound showed that it significantly reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This study highlighted the compound's potential as a lead for developing new antibiotics.

- Cytotoxicity in Cancer Cells : In a recent investigation, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value of approximately 25 µM for MCF-7 cells, suggesting moderate potency in inhibiting cell growth. Flow cytometry analysis revealed that treated cells exhibited increased annexin V staining, indicating early apoptotic changes.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine?

- Methodology : The compound can be synthesized via nucleophilic substitution, leveraging the reactivity of the chloromethyl group. A two-step approach is common:

Etherification : React 2-hydroxypyridine derivatives with tetrahydropyran-4-ol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to introduce the tetrahydropyranyloxy group .

Chloromethylation : Use paraformaldehyde and HCl gas in a Friedel-Crafts-type reaction to install the chloromethyl moiety. Solvent choice (e.g., dichloromethane) and controlled temperatures (0–5°C) minimize side reactions .

Q. How is the purity of this compound validated experimentally?

- Analytical Techniques :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention times are compared against standards .

- NMR : H NMR (400 MHz, CDCl) shows distinct peaks for the tetrahydropyranyloxy group (δ 3.5–4.0 ppm, multiplet) and chloromethyl (δ 4.6 ppm, singlet) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 257.1 [M+H] .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

- Regioselective Substitution : The tetrahydropyran-4-yloxy group at the 2-position directs electrophilic attacks to the 4- and 6-positions via steric and electronic effects. Computational modeling (DFT) predicts electron density distribution, guiding substituent placement .

- Case Study : Attempted nitration at the 4-position achieved 85% selectivity using HNO/HSO at 0°C, while competing 6-position byproducts (<5%) were removed via recrystallization .

Q. How do solvent polarity and catalysts influence reaction kinetics in cross-coupling reactions involving this compound?

- Catalytic Systems : Pd(PPh) in DMF enables Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) at 80°C, achieving >90% conversion in 12 hours. Polar aprotic solvents stabilize the transition state, accelerating oxidative addition .

- Contradictions in Data : Lower yields (50–60%) reported in THF versus DMF (85–90%) highlight solvent-dependent catalyst activation. Kinetic studies suggest THF’s weaker coordination to Pd slows transmetalation .

Q. What safety protocols are critical when handling the chloromethyl group in this compound?

- Hazard Mitigation :

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during synthesis.

- PPE : Nitrile gloves and goggles are mandatory due to the compound’s skin-irritating properties .

- Storage : Store under nitrogen at –20°C to prevent degradation; DSC analysis shows exothermic decomposition above 150°C .

Data Analysis and Experimental Design

Q. How to resolve discrepancies in reported yields for analogous pyridine derivatives?

- Root Cause Analysis : Variability arises from:

Catalyst Purity : Commercial Pd catalysts may contain trace metals (e.g., Fe) that deactivate intermediates .

Moisture Sensitivity : Tetrahydropyranyl ethers hydrolyze in humid conditions, reducing yields. Karl Fischer titration ensures solvent dryness (<50 ppm HO) .

- Resolution : Replicate reactions under inert (Argon) atmospheres with freshly distilled solvents.

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

- Software : Gaussian 16 with B3LYP/6-31G(d) basis set models reaction pathways. The chloromethyl group’s LUMO (–1.8 eV) indicates susceptibility to nucleophilic attack at C-5 .

- Validation : Calculated activation energies (ΔG = 25 kcal/mol for SN2 displacement) align with experimental kinetic data (k = 0.15 min) .

Structural and Functional Insights

Q. How does the tetrahydropyran-4-yloxy group influence the compound’s conformational stability?

- X-ray Crystallography : The tetrahydropyran ring adopts a chair conformation, minimizing steric clash with the pyridine ring. Dihedral angles between pyridine and tetrahydropyran average 85°, favoring π-π stacking in crystal lattices .

- Dynamic NMR : At 25°C, restricted rotation of the ether linkage causes splitting of H NMR signals (Δδ = 0.2 ppm), resolved at 60°C .

Biological Relevance

Q. What in vitro assays assess the compound’s potential as a kinase inhibitor scaffold?

- Assay Design :

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays. IC values <1 µM suggest high affinity .

- Cytotoxicity : MTT assays on HEK293 cells confirm selectivity (CC > 100 µM), ruling out non-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.